molecular formula C9H8F2O2S B12088207 Methyl 2,5-difluoro-4-(methylsulfanyl)benzoate CAS No. 918967-69-8

Methyl 2,5-difluoro-4-(methylsulfanyl)benzoate

Cat. No.: B12088207
CAS No.: 918967-69-8
M. Wt: 218.22 g/mol
InChI Key: ZBWQGTMONIZZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,5-difluoro-4-(methylsulfanyl)benzoate is an organic compound characterized by the presence of two fluorine atoms, a methylsulfanyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5-difluoro-4-(methylsulfanyl)benzoate typically involves the esterification of 2,5-difluoro-4-(methylsulfanyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2,5-difluoro-4-(methylsulfanyl)benzoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its unique functional groups.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2,5-difluoro-4-(methylsulfanyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, while the methylsulfanyl group can modulate its reactivity and stability. These interactions can lead to the modulation of biological pathways and the exertion of desired effects.

Comparison with Similar Compounds

  • Methyl 2,4-difluorobenzoate
  • Methyl 2,5-difluoro-4-(methylsulfonyl)benzoate
  • Methyl 4-bromo-3-(2,6-difluorophenyl)benzoate

Comparison: Methyl 2,5-difluoro-4-(methylsulfanyl)benzoate is unique due to the presence of both fluorine atoms and a methylsulfanyl group, which confer distinct chemical and physical properties. Compared to Methyl 2,4-difluorobenzoate, the additional methylsulfanyl group in this compound provides increased reactivity and potential for further functionalization. In contrast, Methyl 2,5-difluoro-4-(methylsulfonyl)benzoate, with a sulfonyl group, exhibits different chemical behavior, particularly in terms of oxidation states and reactivity.

Properties

CAS No.

918967-69-8

Molecular Formula

C9H8F2O2S

Molecular Weight

218.22 g/mol

IUPAC Name

methyl 2,5-difluoro-4-methylsulfanylbenzoate

InChI

InChI=1S/C9H8F2O2S/c1-13-9(12)5-3-7(11)8(14-2)4-6(5)10/h3-4H,1-2H3

InChI Key

ZBWQGTMONIZZFB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)SC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.